molecular formula C11H17Cl2N3O B14778846 (S)-N-(Piperidin-3-yl)picolinamide dihydrochloride

(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride

Cat. No.: B14778846
M. Wt: 278.18 g/mol
InChI Key: KMUBFBBEEZMCAB-UHFFFAOYSA-N
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Description

(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a picolinamide moiety. The dihydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)picolinamide dihydrochloride typically involves the reaction of (S)-piperidin-3-ylamine with picolinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the picolinamide moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The piperidine ring and picolinamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Piperidin-3-ylmethanol: This compound has a similar piperidine ring but differs in its functional groups.

    (S)-4-(Piperidin-3-yl)aniline: Another similar compound with a piperidine ring but different substituents.

Uniqueness

(S)-N-(Piperidin-3-yl)picolinamide dihydrochloride is unique due to its specific combination of the piperidine ring and picolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

N-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H

InChI Key

KMUBFBBEEZMCAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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